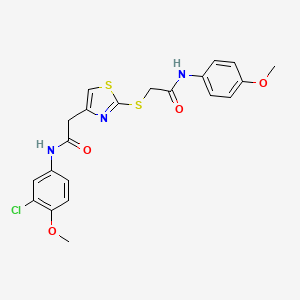![molecular formula C19H18FN3O2 B2381681 2-[[1-(2-Fluorobenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile CAS No. 2379971-55-6](/img/structure/B2381681.png)
2-[[1-(2-Fluorobenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[1-(2-Fluorobenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile is a complex organic compound that features a piperidine ring, a fluorobenzoyl group, and a pyridine ring
Vorbereitungsmethoden
The synthesis of 2-[[1-(2-Fluorobenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile typically involves multiple steps. The process begins with the preparation of the piperidine ring, followed by the introduction of the fluorobenzoyl group. The final step involves the attachment of the pyridine ring. Common reagents used in these reactions include methanesulfonic acid and phenylhydrazine hydrochloride . Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group. Common reagents and conditions used in these reactions include methanesulfonic acid under reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-[[1-(2-Fluorobenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[[1-(2-Fluorobenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile involves its interaction with specific molecular targets. The fluorobenzoyl group is known to enhance the compound’s ability to bind to certain receptors, while the piperidine ring provides structural stability. The pyridine ring may play a role in the compound’s overall reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other piperidine derivatives and fluorobenzoyl-containing molecules. For example:
2-Amino-4-(1-piperidine)pyridine derivatives: These compounds also feature a piperidine ring and are studied for their pharmacological applications.
Fluorobenzoyl derivatives: These compounds are known for their enhanced binding affinity to biological targets. The uniqueness of 2-[[1-(2-Fluorobenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile lies in its combination of these functional groups, which may result in unique biological and chemical properties.
Eigenschaften
IUPAC Name |
2-[[1-(2-fluorobenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c20-17-6-2-1-5-16(17)19(24)23-9-3-4-15(12-23)13-25-18-10-14(11-21)7-8-22-18/h1-2,5-8,10,15H,3-4,9,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBPSXLHCQFRIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2F)COC3=NC=CC(=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(3-fluorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine](/img/structure/B2381598.png)
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2381599.png)
![N-(1-cyanocyclopentyl)-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2381600.png)


![2-((tert-Butoxycarbonyl)amino)-2-(spiro[3.3]heptan-2-yl)acetic acid](/img/structure/B2381606.png)
![1-(4-fluorophenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2381607.png)

![[4-(Aminomethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]-(6-methyl-3,4-dihydro-2H-chromen-2-yl)methanone;hydrochloride](/img/structure/B2381613.png)



![1-[2-(4-Chlorophenoxy)ethyl]-2-propan-2-ylbenzimidazole](/img/structure/B2381619.png)
![2-Chloro-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]pyridine-3-sulfonamide](/img/structure/B2381621.png)
